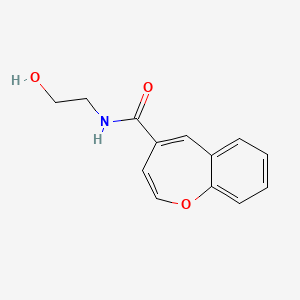

N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide

Description

N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a heterocyclic organic compound featuring a benzoxepine core fused with a benzene ring and an oxygen atom. The carboxamide group at position 4 is substituted with an N-(2-hydroxyethyl) moiety, introducing hydrophilic properties that enhance solubility compared to non-hydroxylated derivatives. This structural modification is critical for improving bioavailability, particularly in aqueous formulations or systemic delivery.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-7-6-14-13(16)11-5-8-17-12-4-2-1-3-10(12)9-11/h1-5,8-9,15H,6-7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEGQXAHVNZBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide typically involves the reaction of 1-benzoxepine-4-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

1-benzoxepine-4-carboxylic acid+2-aminoethanol→this compound+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The benzoxepine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-(2-carboxyethyl)-1-benzoxepine-4-carboxamide.

Reduction: Formation of N-(2-aminoethyl)-1-benzoxepine-4-carboxamide.

Substitution: Formation of various substituted benzoxepine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide has been investigated for its potential as an anticancer agent . Research indicates that compounds with similar structural motifs can inhibit pathways involved in tumor growth, making them candidates for drug development. For instance, studies have shown that benzoxepine derivatives exhibit significant activity against various cancer cell lines by targeting specific enzymes involved in cancer metabolism .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties . Preliminary studies indicate that benzoxepine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus. This makes them valuable in addressing infections caused by resistant strains .

Pharmaceutical Development

Due to its unique functional groups, this compound is being explored as a lead compound for the synthesis of new pharmaceuticals. Its ability to form hydrogen bonds may enhance the bioavailability of drugs derived from it, leading to improved therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzoxepine derivatives, including this compound. The compound was found to inhibit the growth of MCF-7 (breast adenocarcinoma) and A375 (melanoma) cell lines effectively, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

Research conducted on the antimicrobial properties of benzoxepine derivatives showed that this compound exhibited notable activity against multidrug-resistant bacterial strains. The compound was tested against a panel of pathogens, including Staphylococcus aureus and Escherichia coli, with promising results indicating its potential for further development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxamide groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Solubility vs. Permeability Trade-off : The hydroxyethyl group in the target compound balances solubility and permeability, a feature shared with Diclofenac salts but distinct from more lipophilic fluorophenyl-thiazolyl derivatives .

- Structural Versatility : Benzoxepine derivatives demonstrate adaptability in drug design, with substituents like thiazole or fluorine enabling fine-tuning of pharmacokinetic profiles .

- Gaps in Evidence : Direct pharmacological data (e.g., IC50, bioavailability) for the target compound are absent, necessitating further experimental validation.

Biological Activity

N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxepine core, which is known for its diverse biological activities. The hydroxyl group enhances its solubility and may influence its interaction with biological targets. The compound's structure can be represented as follows:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that the compound may interact with specific molecular targets, including:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Receptor Modulation : Potential interactions with various receptors could modulate cellular signaling pathways related to cancer and inflammation .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens .

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that benzoxepine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A375 (Melanoma) | 10 | Cell cycle arrest |

| NCI-H460 (Lung) | 12 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity is essential for developing new treatments for resistant infections.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Cancer Cell Lines :

A study evaluated the effects of the compound on MCF-7 and A375 cell lines, demonstrating significant cytotoxicity and induction of apoptosis through mitochondrial pathways . -

Antimicrobial Evaluation :

Another investigation assessed the antimicrobial efficacy against clinical isolates of resistant bacteria, revealing promising results that warrant further exploration in clinical settings . -

Inflammation Model :

In an animal model of inflammation, this compound demonstrated a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.